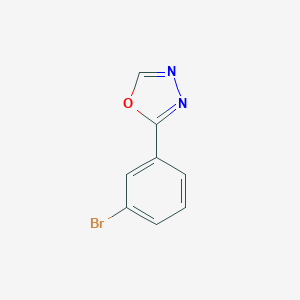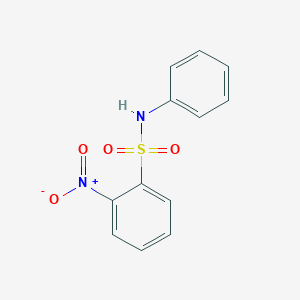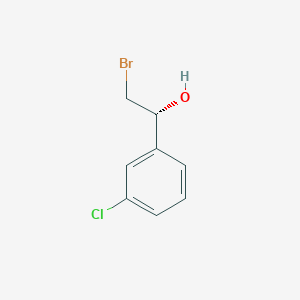
Ethyl 2-bromo-4-methylthiazole-5-carboxylate
概要
説明
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H8BrNO2S . This indicates that it contains seven carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . It is slightly soluble in methanol . Its molecular weight is 250.11 .科学的研究の応用
Antimicrobial Properties
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 2-bromo-4-methylthiazole-5-carboxylate, has been modified and synthesized for studies in antimicrobial activities. These activities are evaluated against various bacterial strains (like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (such as Candida albicans, Aspergillus niger, and Aspergillus clavatus). The synthesis structures are confirmed using techniques like IR, 1H NMR, 13C NMR, and mass spectral methods, providing a foundational basis for understanding the antimicrobial potential of this class of compounds (Desai, Bhatt, & Joshi, 2019).
Synthesis Methodologies
Efficient synthesis methods for producing Ethyl 2-substitued-4-methylthiazole-5-carboxylates have been developed, demonstrating the potential of this compound in various chemical reactions. These methods, which are more practical and generate good yields, involve using ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives. This research provides insight into the practical aspects of synthesizing these compounds under mild conditions, thereby expanding their potential applications in scientific research (Meng, Wang, Zheng, Dou, & Guo, 2014).
Application in Organic Synthesis
Another study explores the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, leading to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This indicates the use of this compound in synthesizing complex organic structures, showcasing its versatility in organic chemistry (Pokhodylo & Obushak, 2019).
Fluorescent Probe Development
The compound has also been used in the development of fluorescent probes. A study details the synthesis of ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols in living cells. This application highlights the compound's role in biological research, particularly in diagnostics and analytical chemistry (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).
Revising Literature Misconceptions
In the realm of scientific correction, a study revised literature reports on the formation of 2-acetamido-4-methylthiazole-5-carbohydrazide, correcting the misconception and providing accurate chemical insights. This highlights the importance of ethyl 2-amino-4-methylthiazole-5-carboxylate in validating and correcting scientific literature (Meakins & Willbe, 1977).
Safety and Hazards
Ethyl 2-bromo-4-methylthiazole-5-carboxylate can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin or eye irritation persists, medical advice or attention should be sought .
作用機序
Target of Action
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a chemical compound with the empirical formula C7H8BrNO2S It is suggested that it may have an impact on therespiratory system .
Action Environment
It’s known that the compound is a solid at 20°c and has a melting point of 65-69°C . This suggests that temperature could potentially influence its stability and efficacy.
特性
IUPAC Name |
ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIOWPDDZPIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384968 | |
| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22900-83-0 | |
| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)










